3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride
Overview
Description
“3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride” is a chemical compound with the CAS Number: 2060063-35-4 . It has a molecular weight of 250.48 . This compound is a versatile material widely used in scientific research. It offers immense potential for various applications, including drug development, catalysis, and material science.
Molecular Structure Analysis
The IUPAC name of this compound is 3-bromoimidazo[1,5-a]pyrazin-8(7H)-one hydrochloride . The molecular formula is C6H4BrN3O .
Physical and Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .
Scientific Research Applications
Luminescence and Bioluminescence
Research on imidazo[1,2-a]pyrazin-3(7H)-one compounds, closely related to 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride, highlights their significance in luminescence studies. These compounds exhibit bioluminescence in marine organisms and potential applications in bioassay through chemiluminescence and enhanced chemiluminescence (Teranishi, 2007).
BRD9 Inhibition and Cancer Research
Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been studied as potent BRD9 inhibitors, which is crucial for understanding the role of BRD9 in various cancers. These inhibitors have shown promising results in inhibiting tumor cell proliferation, highlighting the potential for cancer treatment (Zheng et al., 2019).
Structural and Spectroscopic Properties
Investigations into the structural and spectroscopic properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives provide insights into their chemical characteristics and potential applications in various fields, such as material science and pharmaceuticals (Nakai et al., 2003).
Synthesis Methods
Research on the synthesis of imidazo[1,2-a]pyrazine derivatives, including methods and chemical reactions involved, contributes to the development of new compounds with potential applications in medicinal chemistry and drug discovery (Michael Raymond et al., 2010).
Bromodomain and Extraterminal Domain Inhibitors
The development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family using the imidazo[1,5-a]pyrazin-8(7H)-one scaffold has shown promising results in leukemia treatment, indicating its potential in targeted cancer therapies (Yang et al., 2019).
Bronchodilation Studies
Imidazo[1,2-a]pyrazine derivatives have been studied for their bronchodilator properties, contributing to the development of new therapeutic agents for asthma and related respiratory conditions (Bonnet et al., 1998).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-bromo-7H-imidazo[1,5-a]pyrazin-8-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O.ClH/c7-6-9-3-4-5(11)8-1-2-10(4)6;/h1-3H,(H,8,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOILIGUTRBSPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2Br)C(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-35-4 | |
Record name | 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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